Cas no 1804423-47-9 (2-Cyano-3-(difluoromethyl)-4-nitropyridine-5-carboxylic acid)

2-Cyano-3-(difluoromethyl)-4-nitropyridine-5-carboxylic acid is a specialized pyridine derivative with a unique substitution pattern, combining cyano, difluoromethyl, nitro, and carboxylic acid functional groups. This structure imparts distinct reactivity, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. The presence of electron-withdrawing groups enhances its utility in nucleophilic substitution and cyclization reactions. The difluoromethyl group contributes to metabolic stability, while the carboxylic acid allows for further derivatization. Its high purity and well-defined properties ensure consistent performance in complex synthetic pathways. This compound is particularly relevant in the development of bioactive molecules, where precise functionalization is critical.
2-Cyano-3-(difluoromethyl)-4-nitropyridine-5-carboxylic acid structure
1804423-47-9 structure
Product Name:2-Cyano-3-(difluoromethyl)-4-nitropyridine-5-carboxylic acid
CAS No:1804423-47-9
MF:C8H3F2N3O4
MW:243.123928308487
CID:4877098
Update Time:2025-11-04

2-Cyano-3-(difluoromethyl)-4-nitropyridine-5-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 2-Cyano-3-(difluoromethyl)-4-nitropyridine-5-carboxylic acid
    • Inchi: 1S/C8H3F2N3O4/c9-7(10)5-4(1-11)12-2-3(8(14)15)6(5)13(16)17/h2,7H,(H,14,15)
    • InChI Key: UQWZVZFUHCJMBI-UHFFFAOYSA-N
    • SMILES: FC(C1C(C#N)=NC=C(C(=O)O)C=1[N+](=O)[O-])F

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 375
  • XLogP3: 0.9
  • Topological Polar Surface Area: 120

2-Cyano-3-(difluoromethyl)-4-nitropyridine-5-carboxylic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029041103-1g
2-Cyano-3-(difluoromethyl)-4-nitropyridine-5-carboxylic acid
1804423-47-9 97%
1g
$1,504.90 2022-04-02

Additional information on 2-Cyano-3-(difluoromethyl)-4-nitropyridine-5-carboxylic acid

Introduction to 2-Cyano-3-(difluoromethyl)-4-nitropyridine-5-carboxylic acid (CAS No. 1804423-47-9)

2-Cyano-3-(difluoromethyl)-4-nitropyridine-5-carboxylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1804423-47-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the pyridine family, a heterocyclic aromatic structure that is widely recognized for its diverse biological activities and industrial applications. The presence of multiple functional groups, including a cyano group, a difluoromethyl group, and a nitro group, contributes to its unique chemical properties and reactivity, making it a valuable intermediate in synthetic chemistry.

The structural features of 2-Cyano-3-(difluoromethyl)-4-nitropyridine-5-carboxylic acid make it particularly interesting for medicinal chemists and material scientists. The cyano group (-CN) introduces a polarized carbon-nitrogen triple bond, which can participate in hydrogen bonding and coordination interactions, while the difluoromethyl group (-CF₂) enhances lipophilicity and metabolic stability. The nitro group (-NO₂) serves as a versatile handle for further functionalization through reduction or nucleophilic substitution reactions. These characteristics collectively contribute to the compound's potential utility in the development of novel bioactive molecules.

In recent years, there has been growing interest in exploring the pharmacological properties of pyridine derivatives. The nitropyridine scaffold, in particular, has been extensively studied for its antimicrobial, anti-inflammatory, and anticancer effects. Research has demonstrated that modifications at specific positions within the pyridine ring can significantly alter the biological activity of these compounds. For instance, studies have shown that nitropyridines with electron-withdrawing groups such as cyano and difluoromethyl substituents exhibit enhanced binding affinity to target enzymes and receptors.

One of the most compelling aspects of 2-Cyano-3-(difluoromethyl)-4-nitropyridine-5-carboxylic acid is its potential role as a building block for drug discovery. The carboxylic acid moiety (-COOH) provides a reactive site for esterification or amidation reactions, allowing for the attachment of various pharmacophores. This flexibility makes it an attractive candidate for generating libraries of compounds for high-throughput screening (HTS) campaigns. Additionally, the compound's stability under various reaction conditions enhances its suitability for multi-step synthetic pathways.

Recent advancements in computational chemistry have further facilitated the exploration of 2-Cyano-3-(difluoromethyl)-4-nitropyridine-5-carboxylic acid's potential applications. Molecular modeling studies have been employed to predict binding interactions between this compound and biological targets such as kinases and proteases. These simulations have provided valuable insights into optimizing its structure for improved potency and selectivity. For example, virtual screening techniques have identified analogs of this compound that exhibit higher affinity for specific therapeutic targets while minimizing off-target effects.

The agrochemical industry has also shown interest in pyridine derivatives due to their role as intermediates in pesticide and herbicide formulations. The unique combination of functional groups in 2-Cyano-3-(difluoromethyl)-4-nitropyridine-5-carboxylic acid makes it a promising candidate for developing novel agrochemicals with enhanced efficacy and environmental safety. Research has indicated that compounds with similar structural motifs can disrupt essential metabolic pathways in pests while maintaining low toxicity to non-target organisms.

In conclusion, 2-Cyano-3-(difluoromethyl)-4-nitropyridine-5-carboxylic acid (CAS No. 1804423-47-9) represents a significant advancement in the field of organic synthesis and drug discovery. Its versatile functional groups and favorable chemical properties make it an indispensable tool for medicinal chemists seeking to develop innovative therapeutic agents. As research continues to uncover new applications for this compound, its importance in both pharmaceutical and agrochemical contexts is expected to grow further.

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